

2,4'-Dihydroxydiphenylmethane basic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4'-Dihydroxydiphenylmethane**

Cat. No.: **B1194992**

[Get Quote](#)

An In-depth Technical Guide on the Core Properties of **2,4'-Dihydroxydiphenylmethane**

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activity of **2,4'-Dihydroxydiphenylmethane**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Chemical and Physical Properties

2,4'-Dihydroxydiphenylmethane, also known as 2,4'-Bisphenol F, is an organic compound belonging to the bisphenol family.^[1] It is an isomer of the more commonly known 4,4'-Bisphenol F and is utilized in the manufacturing of specialty plastics and epoxy resins.^{[1][2]}

Identifiers and Structure

- IUPAC Name: 2-[(4-hydroxyphenyl)methyl]phenol^[3]
- Synonyms: 2,4'-Bisphenol F, 2,4'-Methylenediphenol, o-(p-Hydroxybenzyl)phenol^[3]
- CAS Number: 2467-03-0
- Molecular Formula: C₁₃H₁₂O₂
- Chemical Structure:
 - SMILES: C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)O^[3]

- InChI: InChI=1S/C13H12O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8,14-15H,9H2[3]

Physicochemical Data

The quantitative properties of **2,4'-Dihydroxydiphenylmethane** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	200.23 g/mol	
Appearance	White to off-white powder/solid	
Melting Point	119 °C	
Boiling Point	204-208 °C at 6 Torr	
Density (Predicted)	1.208 ± 0.06 g/cm ³	
pKa (Predicted)	10.15 ± 0.30	
Solubility	Slightly soluble in Acetonitrile and DMSO	
Storage Temperature	2-8°C	

Experimental Protocols

Synthesis of 2,4'-Dihydroxydiphenylmethane

A common industrial method for synthesizing dihydroxydiphenylmethane isomers involves the acid-catalyzed condensation of phenol with formaldehyde.[2][4] The following protocol is adapted from patented manufacturing processes designed to achieve high selectivity for the 2,4'- isomer.[2][4]

Objective: To synthesize dihydroxydiphenylmethane with a high proportion of the 2,4'- isomer.

Materials:

- Phenol (high purity or recovered)

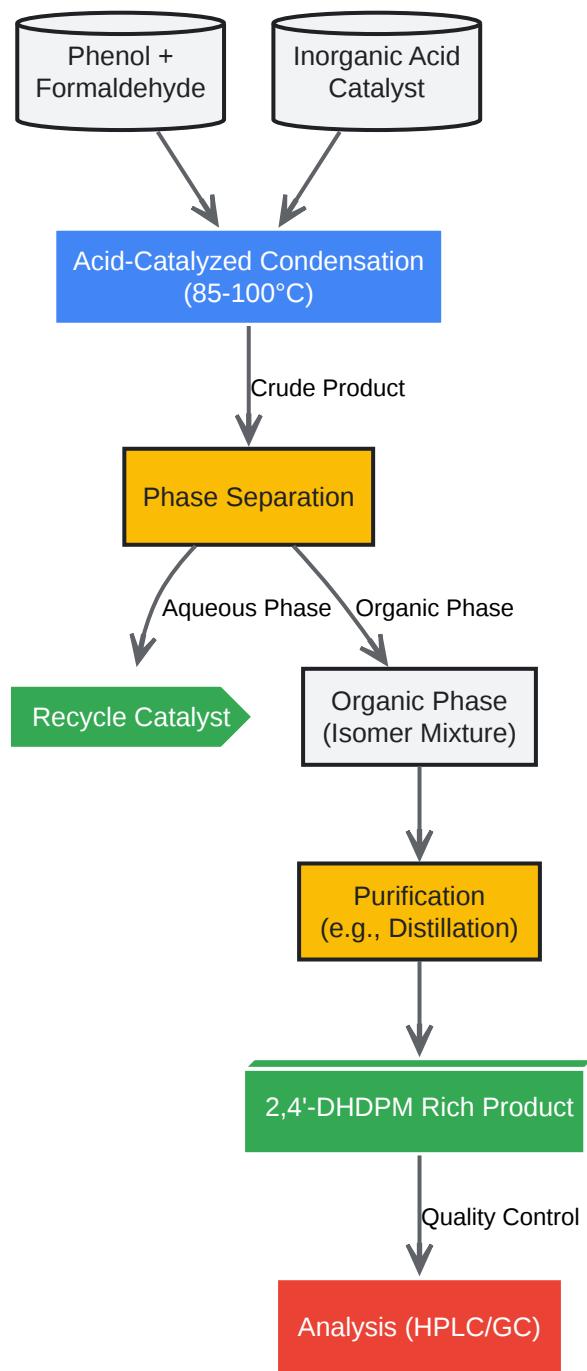
- Formaldehyde (aqueous solution)
- Inorganic acid catalyst (e.g., a weak polyprotic acid with a first pKa in the range of 2-3.5)[2]
[4]
- Ice
- 10% Sodium Hydroxide solution
- Ether

Procedure:

- Reaction Setup: Charge a reaction vessel with phenol. The phenol may contain up to 25 wt% water, allowing for the use of recycled phenol streams.[4]
- Catalyst Addition: Add the inorganic acid catalyst to the phenol. The reaction is heterogeneous.[4]
- Temperature Control: Heat the mixture to a temperature range of 85-100°C.[2]
- Formaldehyde Addition: Slowly add the formaldehyde solution to the heated mixture. A low molar ratio of phenol to formaldehyde (e.g., 6:1 to 15:1) is maintained to favor the desired isomer distribution and improve productivity.[2]
- Reaction: Maintain the reaction temperature at 85-100°C with stirring for a sufficient duration to ensure completion of the condensation reaction.[2][4]
- Work-up:
 - Cool the reaction mixture.
 - Perform a phase separation to recover the spent acid catalyst, which can be recycled.[2]
 - The organic phase, containing the dihydroxydiphenylmethane isomers, is washed with water and neutralized.

- Purification: The final product is a mixture of 2,2'-, 2,4'-, and 4,4'-dihydroxydiphenylmethane isomers.^[2] Further purification to isolate the 2,4'- isomer can be achieved through techniques such as fractional distillation under reduced pressure or crystallization, though for many applications like producing non-crystallizing epoxy resins, the specific isomer mixture is used directly.^[2]

Analytical Characterization


The purity and isomeric ratio of the synthesized product are typically determined using chromatographic methods.

- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method used to quantify the different isomers (2,2'-, 2,4'-, and 4,4'-) of dihydroxydiphenylmethane.^[5] A purity of >95% is often reported for commercial standards.^[5]
- Gas Chromatography (GC): GC is also used for purity analysis of the final product.^[6]

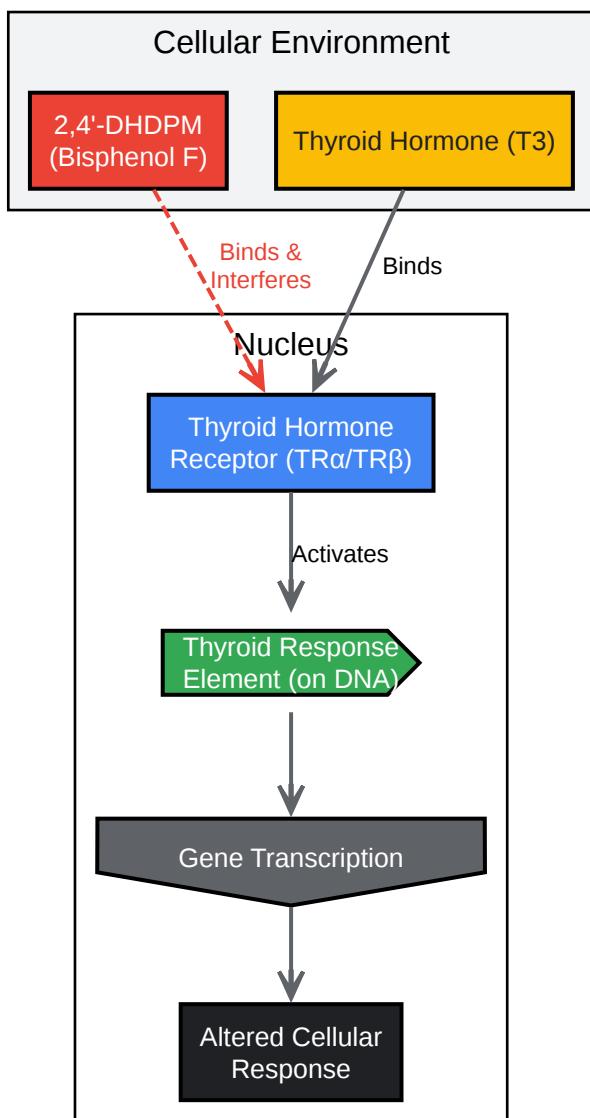
Visualized Workflows and Pathways

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of **2,4'-Dihydroxydiphenylmethane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,4'-Dihydroxydiphenylmethane**.


Biological Activity and Signaling Pathways

2,4'-Dihydroxydiphenylmethane, often referred to as Bisphenol F (BPF) in toxicological studies, is recognized as an endocrine disruptor.^{[3][7]} Research has shown that it can interfere

with critical biological signaling pathways.

One of the key mechanisms of its endocrine-disrupting activity is the interference with the thyroid hormone (TH) signaling pathway.^[6] BPF has been shown to bind to thyroid hormone receptors (TR α and TR β), acting as a potential agonist or antagonist and thereby disrupting normal thyroid function.^[6] Furthermore, studies have linked BPF exposure to the modulation of apoptosis and cell proliferation, potentially impacting systems such as the prostate through interactions with key targets like BCL2, MAPK3, and the estrogen receptor ESR1.^[8] It has also been shown to promote the generation of reactive oxygen species (ROS) and upregulate the p-AKT/p-GSK3 β signaling pathway.^[7]

The diagram below conceptualizes the interference of BPF with the thyroid hormone signaling cascade.

[Click to download full resolution via product page](#)

Caption: Interference of 2,4'-DHDPM with Thyroid Hormone Signaling.

Safety and Handling

2,4'-Dihydroxydiphenylmethane is associated with several hazard classifications. According to the Globally Harmonized System (GHS), it may cause an allergic skin reaction, causes serious eye damage, is suspected of damaging fertility or the unborn child, and may cause respiratory irritation.^[3] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.^[9] Work should be conducted in a well-ventilated area to avoid inhalation of dust.^[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bisphenol F - Wikipedia [en.wikipedia.org]
- 2. US10683250B2 - Manufacturing process for dihydroxydiphenylmethane with high selectivity for 2,4⁴-dihydroxydiphenylmethane - Google Patents [patents.google.com]
- 3. 2,4'-Dihydroxydiphenylmethane | C13H12O2 | CID 75576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2015041614A1 - Improved manufacturing process for dihydroxydiphenylmethane with high selectivity for 2,4'- dihydroxydiphenylmethane - Google Patents [patents.google.com]
- 5. 2,4'-Dihydroxydiphenylmethane | LGC Standards [lgcstandards.com]
- 6. Bisphenol A alternatives bisphenol S and bisphenol F interfere with thyroid hormone signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Analysis of environmental pollutant Bisphenol F elicited prostate injury targets and underlying mechanisms through network toxicology, molecular docking, and multi-level bioinformatics data integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bisphenol AF Induced Neurodevelopmental Toxicity of Human Neural Progenitor Cells via Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4'-Dihydroxydiphenylmethane basic properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1194992#2-4-dihydroxydiphenylmethane-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com